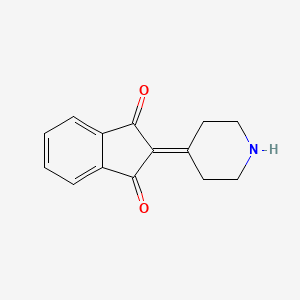

2-Piperidin-4-ylideneindene-1,3-dione

Description

2-Piperidin-4-ylideneindene-1,3-dione is a heterocyclic compound featuring a fused indene-1,3-dione core substituted with a piperidin-4-ylidene moiety at position 2. This structure combines the planar aromaticity of the indene-dione system with the conformational flexibility of the piperidine ring, making it a promising scaffold for medicinal chemistry applications. The compound’s synthesis typically involves condensation reactions between piperidin-4-one derivatives and indene-1,3-dione precursors, often utilizing reagents like hydroxylamine hydrochloride or thiosemicarbazide under mild acidic conditions .

Propriétés

Formule moléculaire |

C14H13NO2 |

|---|---|

Poids moléculaire |

227.26 g/mol |

Nom IUPAC |

2-piperidin-4-ylideneindene-1,3-dione |

InChI |

InChI=1S/C14H13NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-4,15H,5-8H2 |

Clé InChI |

NYOBYMJUUTWDLX-UHFFFAOYSA-N |

SMILES canonique |

C1CNCCC1=C2C(=O)C3=CC=CC=C3C2=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-4-ylideneindene-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between indane-1,3-dione and piperidine under basic conditions. The reaction can be catalyzed by bases such as piperidine itself or other amines, and it is often performed in organic solvents like ethanol or methanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using water as a solvent or employing ionic liquids, are being explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Piperidin-4-ylideneindene-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the piperidine ring to a single bond, forming saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated piperidine derivatives .

Applications De Recherche Scientifique

2-Piperidin-4-ylideneindene-1,3-dione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and is used in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of materials with specific properties, such as dyes and polymers

Mécanisme D'action

The mechanism of action of 2-Piperidin-4-ylideneindene-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, participating in redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo redox reactions and form stable complexes makes it a promising candidate for further research .

Comparaison Avec Des Composés Similaires

Key Observations:

Anticoagulant Activity

- This compound : Preliminary in vitro studies suggest prothrombin time (PT) elongation comparable to anisindione (reference anticoagulant), though specific data are pending .

- 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione : Exhibits PT = 34.1 s, outperforming unsubstituted indane-dione derivatives (PT = 18–22 s) due to electron-withdrawing sulfanyl groups enhancing thrombin inhibition .

Cytotoxic and Enzyme Inhibitory Effects

- Azafluorenones (e.g., 2-Aryl-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-5-ones): Show IC50 = 8–15 μM against leukemia cells, attributed to intercalation with DNA and carbonic anhydrase IX inhibition .

- This compound : Computational docking predicts strong binding to nicotinamide phosphoribosyltransferase (NAMPT), a cancer metabolism target, with ΔG = −9.2 kcal/mol .

Limitations and Challenges

- Solubility : The target compound’s moderate ClogP may limit aqueous solubility, necessitating prodrug strategies for in vivo applications .

- Receptor Selectivity : Unlike indolin-2,3-diones, which show σ2 receptor selectivity (>72-fold), the piperidin-ylidene analog lacks σ receptor affinity data, warranting further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.